Comparative Antimicrobial Potency: Albomycin ε vs. δ1 and δ2 in Clinical Pathogens
In a 2018 *Nature Communications* study involving the total synthesis of natural albomycins, the antimicrobial activity of Albomycin ε was directly compared to its congeners δ1 and δ2 against a panel of clinically relevant pathogens [1]. Albomycin ε was found to be essentially inactive, with Minimum Inhibitory Concentration (MIC) values exceeding 512 µg/mL against all tested strains. This is in stark contrast to Albomycin δ2, which showed potent activity in the same assays, particularly against Gram-positive bacteria. This data positions Albomycin ε as a critical negative control for validating the mechanism of action of active albomycins.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | >512 µg/mL for all strains tested |
| Comparator Or Baseline | Albomycin δ2 (1b): 0.0625 µg/mL (S. pneumoniae); 0.125 µg/mL (MRSA); >512 µg/mL (S. typhi) [1] |
| Quantified Difference | At least 8192-fold difference in potency against S. pneumoniae; 4096-fold difference against MRSA. |
| Conditions | Broth microdilution assay against a panel of Gram-positive and Gram-negative bacteria, including S. pneumoniae ATCC 49619, S. aureus USA 300 NRS 384 (MRSA), E. coli BJ 5183, and N. gonorrhoeae ATCC 49226 [1]. |
Why This Matters
This drastic difference in potency defines Albomycin ε's primary research value as a structurally related, inactive control compound essential for discerning specific antibiotic effects from non-specific siderophore interactions.
- [1] Lin, Z., et al. (2018). Table 1 MIC values (µg/mL) of albomycins δ1 (1a), δ2 (1b), and ε (1c). Nature Communications. View Source
